molecular formula C20H21NO5 B607493 Fmoc-NH-PEG1-C2-acid CAS No. 1654740-73-4

Fmoc-NH-PEG1-C2-acid

Numéro de catalogue: B607493
Numéro CAS: 1654740-73-4
Poids moléculaire: 355.4 g/mol
Clé InChI: LHBCOPWWQKLECJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound features a propanoic acid backbone with an ethoxy-linked Fmoc-protected amino group, making it a versatile building block for introducing specific functional groups into peptides or peptidomimetics. Its structure combines the hydrophobicity of the Fmoc group with the carboxylic acid's reactivity, enabling applications in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Propriétés

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-19(23)9-11-25-12-10-21-20(24)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBCOPWWQKLECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Pharmacokinetics

The hydrophilic PEG spacer in Fmoc-N-amido-PEG1-acid increases its solubility in aqueous media. This property can enhance the bioavailability of the compound.

Action Environment

The action of Fmoc-N-amido-PEG1-acid is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions. Therefore, the pH of the environment can significantly influence the efficacy of the compound. Furthermore, the hydrophilic PEG spacer enhances the compound’s solubility in aqueous media, suggesting that the compound’s action, efficacy, and stability might be influenced by the water content in the environment.

Activité Biologique

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid, often referred to as Fmoc-amino acid derivatives, plays a significant role in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an ethoxy group, and a propanoic acid backbone. These features contribute to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid is C20H21NO5\text{C}_{20}\text{H}_{21}\text{N}\text{O}_{5}, with a molecular weight of approximately 355.38 g/mol. The compound's structure can be represented as follows:

SMILES C C O OCC C1 CC CC C1 O C O NCC2 CC CC C2 O\text{SMILES }\text{C C O OCC C1 CC CC C1 O C O NCC2 CC CC C2 O}

Biological Activity

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Compounds that contain similar structures often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Some studies have shown that peptides synthesized using Fmoc-protected amino acids can exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that certain peptide derivatives can inhibit cancer cell proliferation and induce apoptosis in cancer cells through various mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for developing targeted therapies.

The mechanism of action for 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid is closely tied to its incorporation into peptides. Once integrated into a peptide sequence, the biological activity is determined by the overall structure and sequence of the peptide, influencing its interaction with biological targets such as receptors or enzymes.

Study 1: Antimicrobial Peptide Synthesis

A study focused on synthesizing antimicrobial peptides using Fmoc-protected amino acids demonstrated that certain sequences exhibited potent activity against Gram-positive bacteria. The incorporation of 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid allowed for enhanced stability and activity of the resulting peptides.

Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of peptides derived from Fmoc-protected amino acids. The study found that specific sequences containing this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity.

Study 3: Enzyme Inhibition

Another investigation assessed the inhibitory effects of peptides synthesized with this compound on histone deacetylases (HDACs). The results indicated that certain derivatives could selectively inhibit HDAC1 and HDAC2 with IC50 values ranging from 20 to 50 nM, suggesting potential applications in epigenetic therapy.

Comparative Analysis

The following table summarizes the biological activities associated with different compounds similar to 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid):

Compound NameBiological ActivityIC50 Values (nM)Notes
Fmoc-Amino AcidAntimicrobialVariesUsed in peptide synthesis
Ethyl GlycinateSimple Peptide Building BlockN/ALess complex structure
Boc-Amino AcidEnzyme InhibitionVariesDifferent protection strategy

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a family of Fmoc-protected amino acids. Key structural differences among analogs include:

Backbone Modifications: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid (): Lacks the ethoxy spacer, reducing flexibility compared to the target compound. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (): Replaces the ethoxy-propanoic acid with a thiophene-substituted phenyl group, altering electronic properties and steric bulk. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (): Features a thiol (-SH) group instead of ethoxy-propanoic acid, enabling disulfide bond formation in peptide structures.

Side-Chain Functionalization: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid (): Includes a nitroaromatic group, which may serve as a photolabile protecting group or fluorescence probe. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid (): Contains a halogenated and trifluoromethylated aromatic ring, enhancing hydrophobicity and metabolic stability.

Physicochemical Properties

Property Target Compound 3-((Fmoc-amino)propanoic acid () (R)-3-mercapto Analog () Thiophene Derivative ()
Molecular Weight ~401–425 g/mol (est.) ~279 g/mol ~353.4 g/mol 393.46 g/mol
Solubility Moderate in DMF/DCM High in polar aprotic solvents Low (due to -SH group) Low (aromatic thiophene)
Reactivity Carboxylic acid coupling Similar Thiol-specific reactions Thiophene π-π interactions
Applications Peptide linkers Standard SPPS Disulfide bridges Enzyme inhibition scaffolds

Stability and Handling

  • Storage : Most Fmoc-protected compounds are stored at -20°C in powder form to prevent hydrolysis ().
  • Purity : HPLC purity exceeds 95% for commercial products (), ensuring reliability in synthetic workflows.

Méthodes De Préparation

Solution-Phase Synthesis

Solution-phase methods involve the stepwise assembly of the molecule in a liquid medium. A representative protocol derived from FMOC-amino acid synthesis involves:

  • Fmoc Protection of the Amine : Reaction of 2-(aminoethoxy)propanol with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or tetrahydrofuran (THF), using a base such as N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

  • Oxidation to Carboxylic Acid : The secondary alcohol in the PEG spacer is oxidized to a carboxylic acid using Jones reagent (CrO3 in H2SO4) or TEMPO/NaClO systems.

A critical challenge in this route is the selectivity of oxidation without degrading the Fmoc group. Patents highlight the use of ethanol/water mixtures (e.g., 3:2 v/v) to dissolve intermediates, followed by crystallization at 80°C to isolate the product.

Solid-Phase Synthesis

Solid-phase methods, widely used for peptide synthesis, have been adapted for PEG-Fmoc derivatives. Key steps include:

  • Resin Functionalization : A Wang or Rink amide resin is pre-loaded with a hydroxyl group to anchor the PEG spacer.

  • Fmoc Coupling : PEG-OCH2-CO-Nle-OH (a PEG-carboxylic acid derivative) is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and coupled to the resin-bound amine.

  • Cleavage and Purification : The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via recrystallization.

This method benefits from high yields (>85%) and minimal side reactions, though scalability remains a limitation.

Stepwise Preparation Protocols

Protocol 1: Ethanol/Water Recrystallization Method

Adapted from CN103373940B, this method emphasizes purification:

StepParametersConditions
1. DissolutionEthanol/water (3:2 v/v)50.1 g/L, 80°C
2. CrystallizationRoom temperature12–24 hrs
3. FiltrationEthanol/water rinse3 cycles
4. DryingDesiccator24 hrs

Yield : 89.9%.
Purity : ≥99.97% (HPLC, 254 nm).

Protocol 2: DCC/DMAP-Mediated Coupling

From PMC studies on PEG-Fmoc conjugates:

  • Activation : 2-(aminoethoxy)propanol (1 eq) is reacted with Fmoc-Cl (1.2 eq) in DCM, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Oxidation : TEMPO (0.1 eq) and NaClO (2 eq) in acetonitrile convert the alcohol to carboxylic acid.

  • Workup : The crude product is precipitated in ice-cold ether and recrystallized.

Key Data :

  • Molecular weight: 355.4 g/mol (PubChem).

  • Solubility: >50 mM in DMSO (GlpBio).

Purification and Characterization

Recrystallization Techniques

Recrystallization in ethanol/water systems is the gold standard for achieving high purity. The patent CN103373940B reports optimal results at ethanol:water ratios of 2:3, with yields exceeding 89%. Alternative solvents like ethyl acetate/petroleum ether are less effective for PEG-containing compounds due to solubility constraints.

Analytical Validation

  • HPLC : Purity ≥99.97% with retention time matching standards.

  • Mass Spectrometry : ESI-MS confirms [M+H]+ at m/z 356.4.

  • NMR : 1H NMR (DMSO-d6) shows characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm.

Challenges and Optimization

Side Reactions

  • Fmoc Degradation : Prolonged exposure to TFA during solid-phase cleavage can hydrolyze the Fmoc group. Limiting TFA exposure to <2 hrs mitigates this.

  • PEG Oxidation : Over-oxidation of the PEG spacer may form ketones or esters. Controlled stoichiometry of TEMPO/NaClO prevents this.

Scalability Issues

While solution-phase synthesis is scalable, solid-phase methods face resin cost and throughput limitations. Recent advances employ continuous-flow reactors to enhance efficiency .

Q & A

Q. What is the role of the Fmoc group in 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF). This compound’s ethoxy linker enhances solubility and steric flexibility, improving coupling efficiency in complex peptide sequences .

Key Methodological Steps :

  • Deprotection : Use 20% piperidine/DMF for 10–20 minutes.
  • Coupling : Activate with HOBt/DIC or PyBOP in DMF or DCM.

Q. How is 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid purified after synthesis?

Purification typically involves reversed-phase HPLC or column chromatography. The compound’s hydrophobicity (due to the Fmoc group) allows effective separation on C18 columns using gradients of acetonitrile/water with 0.1% TFA. Analytical HPLC (≥95% purity) is standard for quality control .

Example Purification Protocol :

Parameter Condition
ColumnC18 (5 µm, 4.6 × 250 mm)
Mobile Phase0.1% TFA in H₂O (A), 0.1% TFA in ACN (B)
Gradient20% B to 80% B over 30 min
Flow Rate1.0 mL/min

Q. What are the recommended storage conditions for this compound?

Store at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Lyophilized forms are stable for ≥2 years, while solutions in DMF or DCM should be used within 1 week to avoid degradation .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) influence coupling efficiency in Fmoc-based peptide synthesis?

Optimal coupling occurs in anhydrous DMF or DCM at pH 8–8. The ethoxy spacer in this compound reduces steric hindrance, but acidic conditions (pH < 6) may prematurely cleave the Fmoc group. Catalysts like HOBt or HOAt improve activation, while elevated temperatures (40–50°C) accelerate reaction rates for bulky residues .

Case Study :

  • Suboptimal Yield (60%) : Observed in DCM at pH 7 due to incomplete activation.
  • Improved Yield (92%) : Achieved in DMF with 1 eq. HOBt and 2 eq. DIC at pH 8.5.

Q. How can researchers troubleshoot racemization during SPPS using this compound?

Racemization occurs via base-induced oxazolonium intermediate formation. Mitigation strategies include:

  • Using low-base coupling agents (e.g., COMU instead of HOBt/DIC).
  • Maintaining temperatures < 4°C during activation.
  • Incorporating additives like OxymaPure® to suppress side reactions .

Analytical Validation :

  • Monitor by chiral HPLC or CD spectroscopy.
  • Acceptable racemization: <1% for therapeutic peptides.

Q. What analytical techniques resolve contradictions in bioactivity data for Fmoc-derivatized peptides?

Q. How to optimize cleavage of the Fmoc group without damaging the peptide backbone?

Use 20% piperidine in DMF (2 × 5 min treatments). For acid-sensitive sequences, substitute with 2% DBU in DMF. Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic Fmoc absorption) .

Q. What solvent systems minimize aggregation during peptide elongation?

Incorporate 10% DMSO or 0.1% SDS in DMF to disrupt β-sheet formation. For hydrophobic sequences, switch to DMA (dimethylacetamide) or NMP (N-methylpyrrolidone) .

Safety and Stability Considerations

Q. What hazards are associated with handling this compound?

Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, fume hood) and avoid contact with strong acids/bases, which may release toxic fumes .

Q. How does the compound degrade under prolonged storage?

Degradation involves hydrolysis of the Fmoc group, forming dibenzofulvene and CO₂. Lyophilized samples show ≤5% degradation after 2 years at –20°C, while solutions degrade within days at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG1-C2-acid
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG1-C2-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.